molecular formula C14H13N5O2S B14154160 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide CAS No. 892613-84-2

4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14154160
CAS No.: 892613-84-2
M. Wt: 315.35 g/mol
InChI Key: MLAHIAORDSHUPI-UHFFFAOYSA-N
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Description

4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and an aniline group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions.

    Formation of the Oxazole Ring: Using a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Aniline Substitution: Introducing the aniline group through a nucleophilic aromatic substitution reaction.

    Final Coupling: Coupling the oxazole and thiazole intermediates under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline group, forming quinone derivatives.

    Reduction: Reduction reactions might target the oxazole or thiazole rings, potentially leading to ring-opened products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aniline and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.

    Receptor Binding: Investigation into binding affinities with various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential antimicrobial properties due to the presence of the thiazole and oxazole rings.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-anilino-1,3-thiazole-5-carboxamide: Lacks the oxazole ring.

    2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide: Lacks the amino group on the thiazole ring.

Uniqueness

The presence of both the oxazole and thiazole rings, along with the aniline group, makes 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activities.

Properties

CAS No.

892613-84-2

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H13N5O2S/c1-8-7-16-13(21-8)19-12(20)10-11(15)18-14(22-10)17-9-5-3-2-4-6-9/h2-7H,15H2,1H3,(H,17,18)(H,16,19,20)

InChI Key

MLAHIAORDSHUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N

solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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